![molecular formula C21H33N5O6 B14269238 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- CAS No. 149440-35-7](/img/structure/B14269238.png)
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- is a macrocyclic compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in applications such as radiolabeling, magnetic resonance imaging (MRI), and therapeutic radiopharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine and acetic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the radiolabeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in MRI contrast agents and therapeutic radiopharmaceuticals.
Industry: Applied in the development of advanced materials and catalysts
作用機序
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves its ability to form stable complexes with metal ions. This complexation is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal ion binding. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms within the macrocycle .
類似化合物との比較
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
Uniqueness
Compared to similar compounds, 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- offers unique advantages in terms of its stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
特性
CAS番号 |
149440-35-7 |
|---|---|
分子式 |
C21H33N5O6 |
分子量 |
451.5 g/mol |
IUPAC名 |
2-[4-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O6/c22-18-3-1-17(2-4-18)13-23-5-7-24(14-19(27)28)9-11-26(16-21(31)32)12-10-25(8-6-23)15-20(29)30/h1-4H,5-16,22H2,(H,27,28)(H,29,30)(H,31,32) |
InChIキー |
VAESHXCRBNADQQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


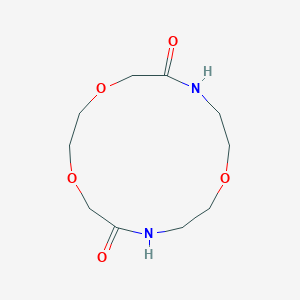
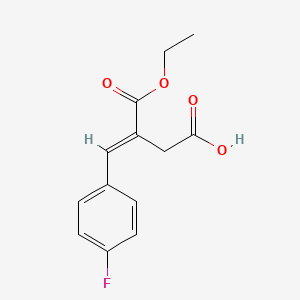
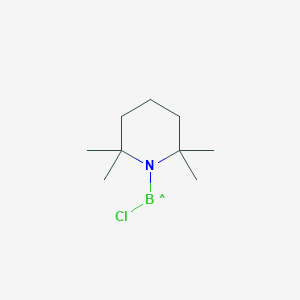
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
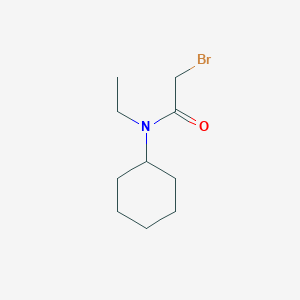
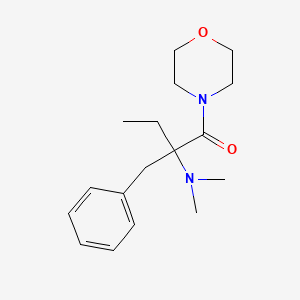
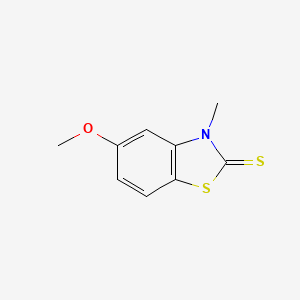
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
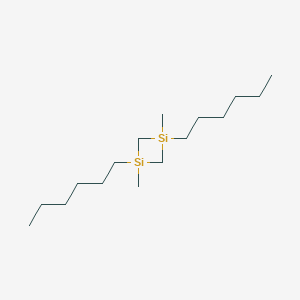

![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)

